![molecular formula C22H27N5O4S B2486696 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899993-08-9](/img/structure/B2486696.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H27N5O4S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Anxiolytic Properties
- Application : Researchers have explored its potential as an antidepressant and anxiolytic agent. It may modulate neurotransmitter systems, impacting serotonin reuptake and alleviating symptoms of depression and anxiety .
Anticancer Activity
- Application : Studies have investigated its effects on cancer cell lines. It may inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further research is needed to fully understand its mechanisms .
Neuroprotective Effects
- Application : Benzo-1,3-dioxol-5-ol acetate could protect neurons from oxidative stress, inflammation, and neurodegenerative conditions. Researchers are exploring its use in neuroprotection strategies .
Antimicrobial Properties
- Application : Benzo-1,3-dioxol-5-ol acetate may have antibacterial, antifungal, or antiviral effects. Researchers investigate its potential as a novel antimicrobial agent .
Drug Delivery Systems
- Application : Scientists have incorporated it into nanoparticles, micelles, or liposomes for targeted drug delivery. Its hydrophobic core and surface reactivity enhance drug encapsulation and release .
Organic Synthesis and Medicinal Chemistry
- Application : Medicinal chemists use it to synthesize novel compounds with potential therapeutic applications. Its reactivity allows for modifications and scaffold diversification .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S/c1-25-8-10-26(11-9-25)27-17-5-3-2-4-16(17)21(24-22(27)29)32-13-20(28)23-15-6-7-18-19(12-15)31-14-30-18/h6-7,12H,2-5,8-11,13-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFNZLRUGPEGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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